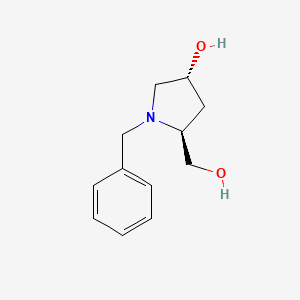(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13766643
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1 |
| Standard InChI Key | JSZNWUQCOLGFNL-NWDGAFQWSA-N |
| Isomeric SMILES | C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)O |
| SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN(C1CO)CC2=CC=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Stereochemistry
The compound belongs to the pyrrolidine class, a five-membered saturated heterocycle with one nitrogen atom. Key structural features include:
-
Benzyl group: Attached to the nitrogen (N1 position), providing lipophilicity and potential π-π stacking interactions.
-
Hydroxymethyl group: At the C5 position ((S)-configuration).
-
Hydroxyl group: At the C3 position ((R)-configuration).
The stereochemistry ((3R,5S)) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 207.27 g/mol (calculated from isotopic composition).
Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via stereoselective ring-opening or reductive amination strategies. A representative pathway involves:
-
Epoxide ring-opening: (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol (PubChem CID: 15817396) is reacted with benzyl bromide under basic conditions to introduce the benzyl group.
-
Protection/deprotection: Hydroxyl groups may be protected (e.g., as tert-butyldimethylsilyl ethers) to prevent side reactions .
Key Challenges
-
Stereochemical control: Ensuring (3R,5S) configuration requires chiral catalysts or resolution techniques.
-
Functional group compatibility: Benzylation must avoid hydroxyl group oxidation.
Pharmacological Applications
Comparative Analysis with Analogues
Structural Analogues
Removing the benzyl group yields (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol (PubChem CID: 15817396) , which lacks the lipophilic moiety and exhibits:
-
Reduced LRRK2 affinity: IC₅₀ >1 μM vs. <100 nM for benzylated derivatives .
-
Lower metabolic stability: Rapid hepatic clearance due to polar hydroxyl groups .
Stereochemical Impact
The (3S,5R) enantiomer shows 10-fold lower activity in kinase assays, underscoring the importance of the (3R,5S) configuration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume